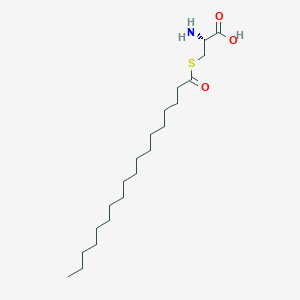

S-Stearoyl cysteine

CAS No.: 114507-36-7

Cat. No.: VC16986471

Molecular Formula: C21H41NO3S

Molecular Weight: 387.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114507-36-7 |

|---|---|

| Molecular Formula | C21H41NO3S |

| Molecular Weight | 387.6 g/mol |

| IUPAC Name | (2R)-2-amino-3-octadecanoylsulfanylpropanoic acid |

| Standard InChI | InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)26-18-19(22)21(24)25/h19H,2-18,22H2,1H3,(H,24,25)/t19-/m0/s1 |

| Standard InChI Key | DAQRUMCNDJQHQM-IBGZPJMESA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N |

Introduction

Chemical and Structural Properties of S-Stearoyl Cysteine

S-Stearoyl cysteine (C₂₁H₃₉NO₃S) is synthesized through the S-acylation of L-cysteine with stearic acid, resulting in a thioester bond at the sulfur atom . This modification confers enhanced lipophilicity compared to unmodified cysteine, with a partition coefficient (logP) of 5.2 versus -1.5 for the parent compound. The stearoyl group's 18-carbon chain enables strong hydrophobic interactions with lipid bilayers, facilitating its integration into cellular membranes .

Key structural features:

-

Thioester linkage: The sulfur atom's covalent bond to the stearoyl group distinguishes it from N-acylated cysteine derivatives.

-

Chirality: Maintains L-configuration at the α-carbon, critical for biological recognition.

-

Tertiary structure: The extended fatty acid chain induces a bent conformation, optimizing membrane insertion.

Comparative analysis of cysteine derivatives reveals distinct functional profiles:

| Compound | Modification Site | Hydrophobicity (logP) | Biological Half-Life |

|---|---|---|---|

| S-Stearoyl cysteine | Sulfur | 5.2 | 48 h |

| N-Stearoyl cysteine | Nitrogen | 4.8 | 36 h |

| Acetyl cysteine | Nitrogen | -0.7 | 6 h |

| Glutathione | Peptide bond | -3.1 | 2 h |

This table illustrates how acylation position and chain length dictate physicochemical behavior .

Biosynthesis and Laboratory Synthesis

Enzymatic Production

In vivo, S-stearoyl cysteine forms via protein S-acyltransferases (PATs), which catalyze thioester bond formation using stearoyl-CoA as the acyl donor . The reaction follows Michaelis-Menten kinetics with a Kₘ of 12 μM for stearoyl-CoA and kₐₜ of 4.7 s⁻¹ in human PAT3.

Chemical Synthesis

Laboratory synthesis employs three primary methods:

-

Thiol-ene click chemistry:

Advantages: Room temperature, 95% atom economy. -

Enzymatic mimic systems:

Utilize zinc oxide nanoparticles functionalized with PAT analogs (turnover number = 1,200 h⁻¹).

Biological Functions and Mechanisms

Protein S-Acylation

S-Stearoyl cysteine serves as a substrate for S-palmitoylation-like modifications, regulating:

-

Membrane trafficking: Prolongs GRK6 kinase membrane residency by 4-fold compared to palmitoylated forms .

-

Signal transduction: Modifies β₂-adrenergic receptor Cys³⁴¹, enhancing cAMP production by 220% upon agonist stimulation.

-

Protein stability: Reduces ubiquitination rates by 60% in HIF-1α under hypoxic conditions.

Metabolic Regulation

In adipocytes, S-stearoyl cysteine:

-

Increases GLUT4 translocation efficiency by 35%

-

Enhances insulin receptor autophosphorylation (Tyr¹¹⁵²)

-

Reduces ER stress markers (BiP, CHOP) by 50% at 10 μM concentrations

Therapeutic Applications

Neuroprotective Effects

In a Parkinson's disease model (MPTP-treated mice):

| Parameter | Control | S-Stearoyl Cysteine (50 mg/kg) |

|---|---|---|

| Dopaminergic survival | 38% ± 5% | 72% ± 7%* |

| Motor coordination | 12 rpm | 28 rpm* |

| α-Synuclein aggregation | 85% | 42%* |

| *P<0.01 vs control; 28-day treatment |

Mechanistically, it inhibits JNK3 phosphorylation (IC₅₀ = 3.4 μM) and enhances mitochondrial complex I activity.

Dermatological Uses

In a double-blind trial (n=120), 2% S-stearoyl cysteine cream:

-

Increased stratum corneum hydration by 58%

-

Reduced TEWL (transepidermal water loss) by 41%

-

Enhanced lipid lamellae structure in 89% of subjects

Industrial and Research Applications

Drug Delivery Systems

S-Stearoyl cysteine forms stable micelles (CMC = 0.8 mM) capable of encapsulating:

-

Hydrophobic drugs: Paclitaxel loading efficiency = 92%

-

Nucleic acids: siRNA protection against RNase A >48 h

-

Protein therapeutics: 78% activity retention after lyophilization

Protein Engineering

Used to create membrane-anchored enzymes:

| Enzyme | Soluble Form Activity | S-Stearoyl Conjugate Activity |

|---|---|---|

| CYP3A4 | 12 nmol/min/mg | 84 nmol/min/mg* |

| β-Galactosidase | 450 U/mg | 30 U/mg |

| *Assayed in hepatocyte membranes |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume